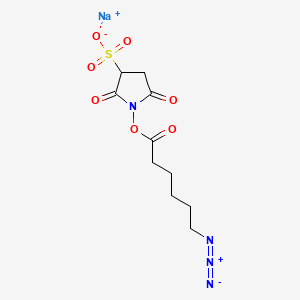
6-Azidohexanoic Acid Sulfo-NHS Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azidohexanoic Acid Sulfo-NHS Ester is a versatile compound widely used in biochemical and molecular biology applications. It is an azido-containing building block that can be used to derivatize primary amines with an azido group via a stable amide bond. This compound is particularly useful for modifying proteins, antibodies, and other amine-containing biopolymers in aqueous media .
Vorbereitungsmethoden
The synthesis of 6-Azidohexanoic Acid Sulfo-NHS Ester involves several steps. Typically, the process begins with the preparation of 6-azidohexanoic acid, which is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the sulfo-NHS ester. The reaction conditions usually involve maintaining a pH of 7-9 and using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial production methods for this compound are similar but often scaled up and optimized for higher yields and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the product.
Analyse Chemischer Reaktionen
6-Azidohexanoic Acid Sulfo-NHS Ester undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions with alkynes to form stable triazole linkages. This reaction is typically catalyzed by copper(I) ions.
Amide Bond Formation: The sulfo-NHS ester reacts with primary amines to form stable amide bonds.
Common reagents used in these reactions include copper(I) catalysts for click chemistry and primary amines for amide bond formation. The major products formed are triazole-linked compounds and amide derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
6-Azidohexanoic Acid Sulfo-NHS Ester has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: The compound is employed in the labeling and modification of proteins, antibodies, and other biomolecules.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic tools.
Industry: The compound is utilized in the production of advanced materials and nanotechnology applications
Wirkmechanismus
The primary mechanism of action of 6-Azidohexanoic Acid Sulfo-NHS Ester involves the formation of stable amide bonds with primary amines. The sulfo-NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond. The azido group can then participate in click chemistry reactions, forming triazole linkages with alkynes .
Vergleich Mit ähnlichen Verbindungen
6-Azidohexanoic Acid Sulfo-NHS Ester is unique due to its water solubility and ability to form stable amide bonds in aqueous media. Similar compounds include:
6-Azidohexanoic Acid: Lacks the sulfo-NHS ester group and is primarily used for click chemistry.
Azidoacetic Acid Sulfo-NHS Ester: Similar in function but has a shorter spacer arm, which may affect its reactivity and application.
These compounds share similar reactivity but differ in their specific applications and structural features.
Eigenschaften
Molekularformel |
C10H13N4NaO7S |
|---|---|
Molekulargewicht |
356.29 g/mol |
IUPAC-Name |
sodium;1-(6-azidohexanoyloxy)-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C10H14N4O7S.Na/c11-13-12-5-3-1-2-4-9(16)21-14-8(15)6-7(10(14)17)22(18,19)20;/h7H,1-6H2,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
XSBVNGAFUWOQLQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCN=[N+]=[N-])S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate](/img/structure/B15338096.png)










![3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15338174.png)
